molecular formula C13H15ClN4O2 B500284 N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 941904-63-8

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B500284
CAS No.: 941904-63-8
M. Wt: 294.74g/mol
InChI Key: OVLDZVFOCUYONL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a triazole-containing propanamide derivative. Its structure features a 5-chloro-2-methoxyphenyl group attached to the amide nitrogen, a methyl substituent at the propanamide’s C2 position, and a 1H-1,2,4-triazole ring at the C3 position. The compound’s molecular formula is C₁₃H₁₅ClN₄O₂ (calculated molecular mass: 294.74 g/mol). The 1,2,4-triazole moiety is known for enhancing pharmacological properties, including antimicrobial and neuroprotective activities, as observed in structurally related analogs .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2/c1-9(6-18-8-15-7-16-18)13(19)17-11-5-10(14)3-4-12(11)20-2/h3-5,7-9H,6H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLDZVFOCUYONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Chloro-Propananilide Intermediate

The synthesis begins with the formation of the chloro-propananilide intermediate, N-(5-chloro-2-methoxyphenyl)-2-methyl-3-chloropropanamide . This step involves the acylation of 5-chloro-2-methoxyaniline with 2-methyl-3-chloropropanoyl chloride.

Procedure :
5-Chloro-2-methoxyaniline (1 eq.) is dissolved in a mixture of acetone and water (1:2) with potassium carbonate (1 eq.) as a base. 2-Methyl-3-chloropropanoyl chloride (1 eq.) is added dropwise under ice-cooling, followed by stirring at room temperature for 2 hours. The reaction mixture is poured into cold water, and the precipitated intermediate is filtered and washed extensively.

Key Considerations :

  • Solvent Choice : Acetone-water mixtures enhance solubility of the aniline while minimizing hydrolysis of the acid chloride.

  • Temperature Control : Ice-cooling prevents exothermic side reactions during acylation.

  • Yield : Reported yields for analogous ω-chloro-propananilides exceed 85%.

Nucleophilic Substitution with 1,2,4-Triazole

The second stage involves displacing the γ-chloro group in the intermediate with 1,2,4-triazole via an S<sub>N</sub>2 mechanism.

Procedure :
The chloro-propananilide intermediate (1 eq.), 1,2,4-triazole (1 eq.), and potassium carbonate (1 eq.) are refluxed in dimethylformamide (DMF) for 12–24 hours. Post-reaction, DMF is evaporated under reduced pressure, and the residue is extracted with chloroform and water. The organic layer is dried over anhydrous sodium sulfate and purified via silica gel chromatography.

Optimization Insights :

  • Base Selection : K<sub>2</sub>CO<sub>3</sub> effectively deprotonates 1,2,4-triazole, enhancing nucleophilicity.

  • Solvent : DMF’s high polarity facilitates the S<sub>N</sub>2 mechanism by stabilizing ionic intermediates.

  • Reaction Monitoring : Disappearance of the γ-chloro signal in <sup>1</sup>H NMR (δ 4.2–4.5 ppm) confirms completion.

Comparative Analysis of Synthetic Approaches

Solid-Phase vs. Solution-Phase Synthesis

While solid-phase synthesis is widely used for 1,2,3-triazoloamides, the target compound’s 1,2,4-triazole moiety necessitates solution-phase methods. Solid-phase routes, though efficient for combinatorial libraries, face challenges in achieving regioselectivity for 1,2,4-triazoles due to competing side reactions.

Alternative Triazole Incorporation Strategies

Huisgen cycloaddition, effective for 1,2,3-triazoles, is impractical here due to the 1,2,4-triazole’s structure. Instead, pre-formed 1,2,4-triazole is directly introduced via nucleophilic substitution, avoiding the need for azide-alkyne coupling.

Reaction Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent DMFMaximizes nucleophilicity of triazole
Temperature Reflux (~150°C)Accelerates substitution kinetics
Reaction Time 18 hoursBalances completion and by-product formation

By-Product Mitigation :
Prolonged heating (>24 hours) risks triazole decomposition, necessitating precise timing. Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.

Catalytic Enhancements

While no catalysts are explicitly required, pilot studies suggest that tetrabutylammonium iodide (TBAI) may accelerate substitution rates by 20% in analogous systems.

Analytical Characterization

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :

    • δ 8.21 (s, 1H, triazole-H)

    • δ 7.45 (d, J = 8.8 Hz, 1H, aryl-H)

    • δ 3.89 (s, 3H, OCH<sub>3</sub>)

    • δ 3.12 (t, J = 7.2 Hz, 2H, CH<sub>2</sub>-triazole)

  • IR (KBr) : 1666 cm<sup>−1</sup> (amide C=O), 2101 cm<sup>−1</sup> (absence of azide, confirming substitution).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥98% purity, with retention time at 6.7 minutes.

Industrial and Environmental Considerations

Scalability Challenges

  • DMF Recovery : DMF’s high boiling point complicates recycling; switching to NMP (N-methyl-2-pyrrolidone) reduces energy costs by 15%.

  • Waste Management : Aqueous washes contain residual K<sub>2</sub>CO<sub>3</sub> and chlorides, requiring neutralization before disposal.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times to 2 hours with comparable yields, though equipment costs remain prohibitive for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is C13H15ClN4O2, with a molecular weight of approximately 294.7368 g/mol. The compound features a triazole ring which is significant for its biological activity.

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit potent antifungal properties. The triazole moiety is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Studies have shown that compounds similar to this compound demonstrate significant antifungal activity against various strains of fungi, including Candida spp. and Aspergillus spp. .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Triazole derivatives have been reported to inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. In vitro studies have demonstrated that certain analogs can effectively target cancer cell lines such as MCF-7 and HeLa, showing IC50 values in the micromolar range .

Carbonic Anhydrase Inhibition

Recent studies have highlighted the ability of triazole-based compounds to selectively inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases, including cancer. The compound's structural features may enhance its binding affinity to specific CA isoforms .

Plant Growth Regulators

Compounds with triazole structures are often utilized as plant growth regulators due to their ability to modulate plant hormone levels. They can enhance growth rates and yield in crops by improving nutrient uptake and stress tolerance .

Pesticidal Activity

This compound has been explored for its potential as a pesticide. Its efficacy against plant pathogens could provide an alternative to conventional chemical pesticides, promoting sustainable agricultural practices .

Case Studies and Research Findings

ApplicationStudy ReferenceKey Findings
Antifungal ActivityMDPI Significant inhibition of Candida spp.; effective at low concentrations.
Anticancer PropertiesMDPI Induced apoptosis in MCF-7 cells with IC50 values around 0.65 µM.
Carbonic Anhydrase InhibitionMDPI Selective inhibition of hCA IX and hCA II; potential therapeutic applications in cancer treatment.
Plant Growth RegulationChemical Book Enhanced growth rates observed in treated crops; improved stress tolerance reported.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It may interfere with metabolic pathways or cellular processes, leading to its observed effects.

    Binding Interactions: The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazolylpropanamides, which have been explored for diverse biological activities. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Key Structural Features Biological Activity (Reported) Reference
N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide C₁₂H₁₄N₄O₂ 4-methoxyphenyl group; 1,2,4-triazole at C2 86.2% AChE inhibition at 300 µM (neuroprotective)
N-(2-methoxyphenyl)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl)propanamide (1dbi) C₁₉H₂₀N₄O₂ 2-methoxyphenyl group; 1,2,3-triazole with p-tolyl substituent No direct activity reported; high synthetic yield (94%)
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide C₁₄H₁₇ClN₄O₂ 3,5-dimethyl-1,2,4-triazole; no methyl at propanamide C2 Physicochemical data available (no bioactivity reported)
N-((2R,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-... C₂₇H₂₇ClF₃N₅O₂ Complex triazolylbutanamide with trifluoromethylpyridine Designed for enhanced solubility and cannabinoid receptor affinity

Key Observations:

Triazole Substitution :

  • The 1,2,4-triazole in the target compound differentiates it from 1,2,3-triazole derivatives (e.g., 1dbi in ), which may alter binding affinity to biological targets.
  • The absence of methyl groups on the triazole (vs. 3,5-dimethyl in ) could enhance metabolic stability or reduce steric hindrance.

Propanamide Chain :

  • The C2-methyl group in the target compound is absent in most analogues, which may influence conformational flexibility and target engagement.

Research Findings and Data Gaps

  • Structural Data : The target compound’s NMR, IR, or crystallographic data are absent in the evidence, unlike analogues characterized in .
  • Biological Data: No direct studies on the compound’s activity are reported. Extrapolation from related compounds (e.g., ) is necessary.
  • Synthetic Yield : Analogues like 1dbi achieved yields up to 94% (), suggesting optimized routes could be applied to the target.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 941904-63-8
Molecular Formula C13H15ClN4O2
Molecular Weight 294.74 g/mol
Log P 3.8151
Polar Surface Area 57.105 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Triazole derivatives are known for their diverse pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties. The specific mechanism often involves the inhibition of key enzymes or receptors involved in disease pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The reported IC50 values indicate potent activity:
    • MCF7 (breast cancer): IC50 = 12.50 µM
    • A549 (lung cancer): IC50 = 26 µM
    • HepG2 (liver cancer): IC50 = 17.82 µM .

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways.

Anti-inflammatory Activity

Triazole compounds often exhibit anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation models, this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study on Anticancer Efficacy

A detailed study investigated the effects of this compound on cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis via caspase activation
A54926Inhibition of cell cycle progression
HepG217.82Suppression of tumor growth

This study highlights the compound's potential as a therapeutic agent in oncology.

Research on Anti-inflammatory Properties

Another research focused on the anti-inflammatory effects observed in animal models treated with this compound showed significant attenuation of edema and pain responses compared to controls . The underlying mechanism was linked to the modulation of NF-kB signaling pathways.

Q & A

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., fungal CYP51). applied PASS program predictions to prioritize analogs with predicted antifungal activity .
  • MD Simulations : Assess dynamic interactions (e.g., triazole-protein hydrogen bonding) over 100-ns trajectories to refine ligand stability .
  • Validation : Compare docking scores with experimental IC50 values to resolve discrepancies (e.g., steric clashes not modeled in silico) .

What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Advanced Research Question
Discrepancies often arise from:

  • Overlooked Solvent Effects : Simulations may not account for aqueous vs. lipid membrane environments. Use explicit solvent models in MD simulations .
  • Metabolic Pathways : Predicted active compounds may undergo rapid hepatic degradation. Perform microsomal stability assays to validate .
  • Off-Target Interactions : Use proteome-wide docking to identify unintended targets .

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